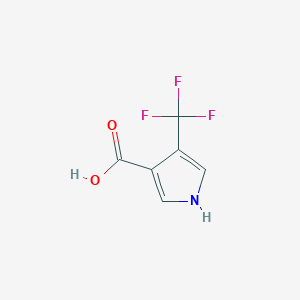

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJWBNBIDWUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123324-24-3 | |

| Record name | 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Trifluoromethylation via Radical Pathways

Using Umemoto’s reagent (trifluoromethylarylsulfonium salts) or Togni’s reagent (hypervalent iodine compounds), the trifluoromethyl radical is generated and added to a preformed pyrrole-3-carboxylic acid derivative. Conditions include:

Building the Trifluoromethyl Group into Precursors

Starting with trifluoromethyl-containing diketones or α-haloketones avoids late-stage functionalization. For instance, ethyl 4,4,4-trifluoroacetoacetate undergoes Hantzsch pyrrole synthesis with α-chloroketones to yield trifluoromethylated intermediates, which are hydrolyzed to the carboxylic acid.

Carboxylic Acid Group Introduction

The carboxylic acid moiety is introduced via oxidation or hydrolysis:

Oxidation of Methyl Groups

A methyl substituent at position 3 is oxidized using potassium permanganate (KMnO₄) in acidic or neutral conditions:

Hydrolysis of Nitriles or Esters

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is saponified using NaOH or LiOH in aqueous ethanol:

Resolution of Racemic Mixtures

Chiral pyrrole derivatives are resolved using immobilized lipases (e.g., Novozyme 435) and acyl donors (vinyl acetate). For example, ethyl (±)-1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is enantioselectively hydrolyzed to yield the (S)-enantiomer.

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|

| Novozyme 435 | Vinyl acetate | Toluene | 98% |

| Chirazyme L-2 | Vinyl propionate | THF | 95% |

Industrial-Scale Synthesis and Optimization

Patents describe scalable routes emphasizing cost efficiency and purity:

One-Pot Cyclization-Hydrolysis

A tandem process cyclizes 1,4-diketones with ammonium hydroxide and directly hydrolyzes the ester intermediate:

Continuous Flow Reactors

Microreactors enhance heat transfer and reduce reaction times for trifluoromethylation steps:

Analytical Characterization

Synthetic batches are validated via:

Análisis De Reacciones Químicas

Decarboxylation

Under thermal conditions (150–200°C), the carboxylic acid group undergoes decarboxylation to yield 4-(trifluoromethyl)-1H-pyrrole (Table 1). This reaction is catalyzed by copper(I) oxide in quinoline.

Table 1: Decarboxylation Conditions and Yields

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Cu₂O | 180 | Quinoline | 72 |

| None | 200 | Toluene | <10 |

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of thionyl chloride (SOCl₂) to form esters (e.g., methyl or ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) .

Key Reaction:

Yields:

Nucleophilic Aromatic Substitution

The trifluoromethyl group activates the pyrrole ring for nucleophilic substitution. For example:

- Reaction with amines (e.g., benzylamine) at 80°C in DMF yields 3-carboxamide derivatives .

- Halogenation with N-chlorosuccinimide (NCS) produces 4-chloro derivatives.

Table 2: Substitution Reactions

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | 3-Carboxybenzamide | DMF, 80°C, 12h | 65 |

| NCS | 4-Chloro-pyrrole derivative | CHCl₃, RT, 6h | 58 |

Oxidation

The pyrrole ring undergoes oxidation with KMnO₄ in acidic media to form γ-lactam derivatives.

Example:

Yield: 47%

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol (4-(trifluoromethyl)-1H-pyrrole-3-methanol).

Conditions:

- LiAlH₄, THF, 0°C → RT

- Yield: 63%

Amide Formation

The acid reacts with amines (e.g., aniline, tert-butylamine) via carbodiimide coupling (EDC/HOBt) to form amides .

Table 3: Representative Amides

| Amine | Product Structure | Yield (%) |

|---|---|---|

| Aniline | 3-(Phenylcarbamoyl) derivative | 71 |

| tert-Butylamine | 3-(tert-Butylcarbamoyl) | 68 |

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 2- and 5-positions:

- Nitration: HNO₃/H₂SO₄ produces 2-nitro derivatives (yield: 52%) .

- Sulfonation: SO₃ in H₂SO₄ yields 2-sulfo derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 2-position .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and stability, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens, outperforming non-fluorinated analogs due to enhanced membrane permeability and interaction with bacterial targets .

- Anticancer Potential : Research indicates that this compound can inhibit cancer cell proliferation in vitro, showing promise as a lead compound in anticancer drug discovery.

Agrochemicals

The compound is being explored as a potential fungicide due to its ability to inhibit certain biological pathways in phytopathogenic microorganisms. Its fluorinated structure contributes to increased efficacy and reduced degradation in agricultural environments .

Materials Science

In materials science, 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is utilized in the production of specialty chemicals that require high thermal stability and resistance to chemical degradation. This makes it valuable for developing advanced materials used in various industrial applications .

Antimicrobial Efficacy Study

A study synthesized various pyrrole derivatives, including 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, and tested their antimicrobial properties against a range of pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Anticancer Screening

In another study, the anticancer potential of pyrrole derivatives was evaluated against multiple cancer cell lines. The findings revealed a significant reduction in cell viability at low micromolar concentrations, suggesting that compounds like 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid could lead to the development of effective anticancer agents.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate with antimicrobial and anticancer properties |

| Agrochemicals | Potential fungicide with enhanced efficacy against plant pathogens |

| Materials Science | Used in producing specialty chemicals with high thermal stability |

Mecanismo De Acción

The mechanism of action of 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, often leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which stabilizes the pyrrole ring and reduces susceptibility to metabolic oxidation compared to chlorophenyl or benzyl substituents .

- Bioavailability : Carboxylic acid derivatives (e.g., target compound) exhibit higher polarity and lower lipophilicity than their ester analogs (e.g., methyl ester in ), impacting membrane permeability.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Point : Trifluoromethyl-substituted pyrroles (e.g., methyl ester in ) typically exhibit higher melting points (>150°C) due to strong intermolecular interactions.

- Solubility: Carboxylic acid derivatives are more water-soluble than esters or non-polar substituents (e.g., benzyl in ).

- Stability : The -CF₃ group improves resistance to enzymatic degradation compared to chlorinated analogs .

Actividad Biológica

4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.

Synthesis and Characterization

The synthesis of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves the use of trifluoromethylated precursors and standard organic reactions such as cyclization and functional group transformations. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antitumor Activity

Recent studies have demonstrated that 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exhibits significant antitumor activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, in a study involving xenograft models, the compound was administered at a dose of 15 mg/kg, leading to robust cleavage of PARP and caspase-3, which are markers of apoptosis .

Table 1: Antitumor Efficacy of 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid

| Cell Line | Concentration (μM) | Growth Inhibition (%) | Apoptosis Markers Cleaved |

|---|---|---|---|

| HL-60 | 10 | 77.10 | Yes |

| RPMI-8226 | 10 | 92.13 | Yes |

| UO-31 | 10 | Significant | Yes |

The compound showed a notable growth inhibition percentage against leukemia cell lines (HL-60 and RPMI-8226) and renal cancer cell lines (UO-31), indicating its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has been evaluated for antimicrobial activity. Studies suggest that derivatives of pyrrole, including this compound, demonstrate significant activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid | 3.125 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2 | Escherichia coli |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be attributed to the structural features of the pyrrole ring and the trifluoromethyl substituent. Studies have indicated that modifications to the pyrrole structure can significantly alter its biological efficacy. For example, compounds with additional functional groups on the pyrrole ring have shown enhanced interaction with target proteins involved in cancer cell proliferation .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical settings:

- Xenograft Models : In SCID mice bearing H146 xenograft tumors, administration of the compound resulted in significant tumor reduction and apoptosis induction within tumor tissues.

- In Vitro Cytotoxicity : Compounds derived from this structure were screened against the NCI 60 cancer cell line panel, revealing promising antiproliferative activities across various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, and what challenges arise during its synthesis?

- Methodology : Multi-step organic synthesis typically involves introducing the trifluoromethyl group via electrophilic substitution or coupling reactions, followed by carboxylation at the 3-position. Key steps require temperature control (e.g., −78°C for cryogenic reactions) and catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as residual reagents can interfere with downstream applications .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrole ring protons at δ 6.5–7.5 ppm) and confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 208.03 for C₆H₄F₃NO₂) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly if polymorphism is suspected .

Q. What are the key reactivity patterns of the trifluoromethyl and carboxylic acid groups in this compound?

- Methodology : The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to the pyrrole ring’s 2- and 5-positions. The carboxylic acid participates in amide bond formation (e.g., with EDC/HOBt coupling) or esterification (e.g., with methanol/H₂SO₄). Monitor reactions via TLC to prevent over-functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations. Low in vivo efficacy may stem from rapid metabolism (e.g., carboxylate ester hydrolysis) .

- Metabolite Identification : Use hepatic microsomes to identify phase I/II metabolites. For example, demethylation or glucuronidation could alter activity .

- Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in cellular environments .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

- Methodology :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility (test via shake-flask method) .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain stability in stock solutions .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets like mTOR or autophagy regulators?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses with mTOR (PDB: 4JSX). Focus on hydrogen bonding between the carboxylic acid and Arg2507 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank analogs .

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from anti-proliferative assays .

Q. What experimental controls are essential when analyzing the compound’s potential off-target effects?

- Methodology :

- Negative Controls : Include a carboxylate-free analog (e.g., methyl ester derivative) to isolate the role of the carboxylic acid .

- Gene Knockdown : Use siRNA to silence putative off-targets (e.g., kinases identified via kinome-wide profiling) .

- Proteomic Profiling : Perform phosphoproteomics (TiO₂ enrichment + LC-MS/MS) to detect signaling pathway perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.